molecular formula C21H13ClFN3O3 B2726182 3-(4-chlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide CAS No. 946246-75-9

3-(4-chlorobenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide

Cat. No. B2726182
CAS RN: 946246-75-9
M. Wt: 409.8
InChI Key: QLRCFTISMYKBKR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as pyrazolo[3,4-b]quinolinones, have been synthesized using multi-component reactions involving aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furo[3,2-b]pyridine ring, which is a fused ring system containing a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .

Scientific Research Applications

Discovery and Clinical Potential

  • Research has identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent Met kinase inhibitors. These compounds have shown complete tumor stasis in Met-dependent human gastric carcinoma models following oral administration, highlighting their potential for cancer treatment (Schroeder et al., 2009).

Antiprotozoal and Antimicrobial Activities

  • Novel dicationic imidazo[1,2-a]pyridines have been synthesized, demonstrating strong DNA affinities and significant in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, pointing towards their use in treating trypanosomal and plasmodium infections (Ismail et al., 2004).

Synthetic Methodologies

  • A convenient method for the synthesis of carboxamides using betaine as an effective acid captor has been developed, facilitating the preparation of various amide compounds, including those with complex heterocyclic structures (Mukaiyama et al., 1976).

Anticancer Properties

  • Synthesized thieno[2,3-b]pyridines and furo[2,3-b]pyridines derivatives have been evaluated for their antiproliferative activity, with certain compounds showing significant efficacy against melanoma and breast cancer cell lines. This underscores the potential of these compounds in developing novel anticancer therapies (Hung et al., 2014).

Polymer Science Applications

  • Aromatic polyamides and polyimides based on bis(ether-carboxylic acid) derivatives have been synthesized, exhibiting high solubility, thermal stability, and potential applications in high-performance materials (Hsiao et al., 1999).

properties

IUPAC Name

3-[(4-chlorobenzoyl)amino]-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13ClFN3O3/c22-13-9-7-12(8-10-13)20(27)26-18-17-16(6-3-11-24-17)29-19(18)21(28)25-15-5-2-1-4-14(15)23/h1-11H,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRCFTISMYKBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(O2)C=CC=N3)NC(=O)C4=CC=C(C=C4)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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